molecular formula C14H15NO2 B4453993 N-methyl-N-(4-methylbenzyl)-2-furamide

N-methyl-N-(4-methylbenzyl)-2-furamide

Cat. No.: B4453993
M. Wt: 229.27 g/mol
InChI Key: MSGVXTXIVLRNMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(4-methylbenzyl)-2-furamide is a furan-derived amide compound characterized by a methyl group and a 4-methylbenzyl substituent on the nitrogen atom of the amide linkage. This structure combines the aromaticity of the furan ring with the steric and electronic effects of the N-methyl and 4-methylbenzyl groups. Potential applications may include pesticidal or pharmacological activities, inferred from structurally related compounds .

Properties

IUPAC Name

N-methyl-N-[(4-methylphenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-11-5-7-12(8-6-11)10-15(2)14(16)13-4-3-9-17-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGVXTXIVLRNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Fenfuram (2-methyl-N-phenyl-3-furancarboxamide)

  • Structure : Differs in substituents: phenyl vs. 4-methylbenzyl on the amide nitrogen and a 3-furancarboxamide vs. 2-furamide backbone.
  • Application: Fenfuram is a registered fungicide (), whereas the biological activity of N-methyl-N-(4-methylbenzyl)-2-furamide remains underexplored.

N-phenyl-2-furohydroxamic Acid (Compound 11 in )

  • Structure : Replaces the amide group with a hydroxamic acid (-CONHOH) moiety.
  • Activity: Hydroxamic acids are known for metal-chelating properties and antioxidant activity (e.g., DPPH radical scavenging in ). The amide group in this compound lacks this chelating ability, suggesting divergent applications .

Substituent Effects: Methylbenzyl vs. Other Aromatic Groups

N-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide ()

  • Structure : Incorporates a benzimidazole ring and a 4-chlorobenzyl group instead of 4-methylbenzyl.
  • Implications : The electron-withdrawing chlorine substituent may reduce electron density at the benzyl group compared to the electron-donating methyl group in the target compound, affecting reactivity or binding interactions in biological systems .

Sulfonamide Derivatives ()

  • Structure : Compounds like N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide (9) feature sulfonamide linkages instead of amides.
  • Comparison : Sulfonamides generally exhibit higher acidity and hydrogen-bonding capacity than amides, influencing their pharmacokinetic profiles .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Weight (g/mol) Functional Groups Key Substituents Reported Applications
This compound ~245.3 2-furamide, N-methyl, 4-methylbenzyl Methylbenzyl, methyl Undetermined (inferred pesticidal/pharma)
Fenfuram 215.2 3-furancarboxamide, N-phenyl Phenyl Fungicide
N-phenyl-2-furohydroxamic Acid 203.2 Hydroxamic acid, 2-furan Phenyl Antioxidant
N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide 398.3 Sulfonamide, bromo, formyl 4-methylbenzene, bromo Synthetic intermediate

Research Findings and Mechanistic Insights

  • Antioxidant Activity: Hydroxamic acids (e.g., Compound 11 in ) show radical scavenging via the -NHOH group, a feature absent in this compound.
  • Pesticidal Potential: Fenfuram’s fungicidal activity highlights the relevance of furan amides in agrochemistry. The target compound’s 4-methylbenzyl group could modulate target specificity or environmental persistence .
  • Synthetic Flexibility : demonstrates methods for introducing bromo and formyl groups into aromatic systems, which could be adapted to modify the target compound’s benzyl moiety for enhanced activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-(4-methylbenzyl)-2-furamide
Reactant of Route 2
Reactant of Route 2
N-methyl-N-(4-methylbenzyl)-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.